molecular formula C6H17O21P5 B1207501 1D-myo-inositol 1,2,4,5,6-pentakisphosphate

1D-myo-inositol 1,2,4,5,6-pentakisphosphate

Cat. No.: B1207501
M. Wt: 580.06 g/mol
InChI Key: CTPQAXVNYGZUAJ-WWHKVMGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 1,2,4,5,6-pentakisphosphate is a myo-inositol pentakisphosphate comprising 1D-myo-inositol having the five phosphate groups placed in the 1-' 2-' 4-, 5- and 6-positions. It derives from a myo-inositol. It is a conjugate acid of a this compound(10-).

Scientific Research Applications

Synthesis and Metabolism

1D-myo-inositol 1,2,4,5,6-pentakisphosphate (Ins(1,2,4,5,6)P5) has been synthesized and its metabolism investigated. It is a valuable tool for studying the metabolic pathways of InsP5 turnover in living cells. The synthesis of various isomers of myo-inositol pentakisphosphate, including Ins(1,2,4,5,6)P5, has been achieved, and their metabolism in cytosolic extract from fetal calf thymus was studied. This research provides insights into the enzymatic processes involved in the metabolism of InsP5 isomers (Rudolf et al., 1997).

Biological Occurrence and Phosphorylation

Ins(1,2,4,5,6)P5 is found in various cellular contexts, including in slime mould, germinating mung-bean seedlings, and different cell lines. The study of its biological occurrence and phosphorylation to myo-inositol hexakisphosphate (InsP6) reveals intricate enzymatic pathways and regulatory mechanisms in cellular metabolism (Stephens et al., 1991).

Probe Synthesis for Biological Studies

A tethered derivative of myo-inositol pentakisphosphate (IP5) has been synthesized for biological studies. This derivative facilitates its immobilization onto biosensor chips for advanced studies like surface plasmon resonance. This development is significant for studying the binding interactions of IP5 with proteins in a controlled environment (Gregory et al., 2015).

Pathway from Inositol Trisphosphate

The synthesis of Ins(1,3,4,5,6)P5 from inositol phosphates generated by receptor activation in a rat brain homogenate demonstrates the complex enzymatic pathways leading to the production of this molecule. This research sheds light on the intermediates and enzymatic processes involved in its biosynthesis (Stephens et al., 1988).

Ion Chromatography Applications

Gradient ion chromatography has been used for the separation and analysis of inositol phosphates, including all pentakisphosphates. This method offers a refined approach to study the various forms of inositol phosphates in different biological samples, such as calf brains and soybean seeds (Phillippy & Bland, 1988).

Properties

Molecular Formula

C6H17O21P5

Molecular Weight

580.06 g/mol

IUPAC Name

[(1R,2R,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3-,4-,5+,6?/m1/s1

InChI Key

CTPQAXVNYGZUAJ-WWHKVMGRSA-N

Isomeric SMILES

[C@@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-myo-inositol 1,2,4,5,6-pentakisphosphate
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1D-myo-inositol 1,2,4,5,6-pentakisphosphate
Reactant of Route 5
1D-myo-inositol 1,2,4,5,6-pentakisphosphate
Reactant of Route 6
1D-myo-inositol 1,2,4,5,6-pentakisphosphate

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